molecular formula C15H22N2O4S B2537082 Methyl 1-[benzyl(methyl)sulfamoyl]piperidine-4-carboxylate CAS No. 1878647-44-9

Methyl 1-[benzyl(methyl)sulfamoyl]piperidine-4-carboxylate

Cat. No.: B2537082
CAS No.: 1878647-44-9
M. Wt: 326.41
InChI Key: QTRGIVALSUEJCG-UHFFFAOYSA-N
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Description

Methyl 1-[benzyl(methyl)sulfamoyl]piperidine-4-carboxylate is a chemical compound offered for research and development purposes. It features a piperidine core, a structure frequently encountered in medicinal chemistry and drug discovery . The molecule contains a sulfamoyl functional group, which is of significant interest in the design of biologically active molecules. This product is provided as a high-purity material to ensure consistency in experimental results. It is intended for use in laboratory investigations only, such as in vitro assays or as a building block in organic synthesis . Researchers can utilize this compound to explore structure-activity relationships or as a synthetic intermediate for the development of novel molecular entities. This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

methyl 1-[benzyl(methyl)sulfamoyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4S/c1-16(12-13-6-4-3-5-7-13)22(19,20)17-10-8-14(9-11-17)15(18)21-2/h3-7,14H,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTRGIVALSUEJCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)S(=O)(=O)N2CCC(CC2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-[benzyl(methyl)sulfamoyl]piperidine-4-carboxylate typically involves the reaction of piperidine derivatives with benzyl(methyl)sulfamoyl chloride in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: Piperidine, benzyl(methyl)sulfamoyl chloride, and a base (e.g., triethylamine).

    Reaction Conditions: The reaction is typically conducted in an organic solvent such as dichloromethane at a temperature range of 0-25°C.

    Product Isolation: The product is isolated by extraction and purification techniques such as column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-[benzyl(methyl)sulfamoyl]piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Methyl 1-[benzyl(methyl)sulfamoyl]piperidine-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 1-[benzyl(methyl)sulfamoyl]piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action include:

    Enzyme Inhibition: The compound may bind to the active site of enzymes, preventing substrate binding and subsequent catalytic activity.

    Receptor Modulation: It may interact with cell surface receptors, altering signal transduction pathways.

Comparison with Similar Compounds

Structural Analogues from Recent Research ()

Key analogs from include:

Compound ID Substituents/Modifications Molecular Weight (HRMS, M+H+) Key NMR Shifts (¹H/¹³C)
A17 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzyl, methyl carboxylate 413.173 (calculated) δ 7.85 (phthalazinone H), δ 3.70 (COOCH₃)
A12 4-Benzoylpiperazinyl, 4-fluorobenzyl, phthalazinone 528.228 (calculated) δ 7.50–7.30 (aromatic H), δ 167.1 (C=O)
A14 2-Fluoro-5-((4-oxophthalazin-1-yl)methyl)benzyl, piperidine-4-carboxamide 398.165 (calculated) δ 6.95 (amide NH), δ 173.8 (CONH₂)

Key Observations :

  • A17 shares the methyl carboxylate group with the target compound but replaces the sulfamoyl group with a phthalazinone moiety.
  • A14 replaces the sulfamoyl group with a carboxamide, enhancing polarity (δ 6.95 for NH in NMR) but reducing metabolic stability compared to sulfamoyl derivatives .

Regulatory-Listed Analogues ()

lists methyl 1-(2-phenylethyl)-4-[phenyl(propanoyl)amino]piperidine-4-carboxylate, which features a phenylethyl group and a phenylpropanoylamino substituent .

  • The phenylpropanoylamino group may confer greater metabolic lability due to esterase susceptibility, unlike the sulfamoyl group’s resistance to hydrolysis .

Critical Analysis of Substituent Influence

  • Sulfamoyl vs. Amide/Carboxamide : Sulfamoyl groups (as in the target compound) enhance thermal stability and resistance to enzymatic cleavage compared to amides (e.g., A14) .
  • Benzyl vs. Phenylethyl : Benzyl groups optimize lipophilicity for membrane permeability, while phenylethyl groups () may reduce solubility due to increased hydrophobicity .
  • Fluorine Substitution : Fluorine in A17 and A14 () alters electron density, as seen in ¹³C-NMR shifts (e.g., δ 167.1 for C=O in A12), but is absent in the target compound, suggesting tailored electronic properties for specific applications .

Biological Activity

Methyl 1-[benzyl(methyl)sulfamoyl]piperidine-4-carboxylate (CAS Number: 1878647-44-9) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Molecular Formula : C15H20N2O3S
  • Molecular Weight : 304.39 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, particularly enzymes involved in metabolic pathways. The sulfamoyl group is known to enhance the compound's ability to inhibit specific enzymes, potentially leading to therapeutic effects in conditions such as diabetes and cancer.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme implicated in glucose metabolism. DPP-4 inhibitors are crucial in managing type 2 diabetes by prolonging the activity of incretin hormones, which help regulate insulin secretion and lower blood glucose levels .

Anticancer Potential

Preliminary studies suggest that this compound exhibits anticancer properties. It has been shown to induce apoptosis in various cancer cell lines, potentially through the activation of caspases and disruption of mitochondrial function . The specific pathways involved include:

  • Caspase Activation : Promoting programmed cell death through intrinsic pathways.
  • Cell Cycle Arrest : Inducing G2/M phase arrest in cancer cells.

In Vitro Studies

A series of in vitro studies have evaluated the efficacy of this compound against different cancer cell lines. The results are summarized in Table 1 below.

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung)12.5Induction of apoptosis
HeLa (Cervical)10.0Cell cycle arrest
MCF7 (Breast)15.0Caspase activation
MDA-MB-2318.0Disruption of mitochondrial function

Table 1: Summary of IC50 values for this compound against various cancer cell lines.

Q & A

Q. What are the common synthetic routes for Methyl 1-[benzyl(methyl)sulfamoyl]piperidine-4-carboxylate, and what are the critical reaction parameters?

The synthesis typically involves:

  • Amide coupling : Piperidine-4-carboxylate derivatives react with sulfamoylbenzoyl intermediates using coupling agents like EDCI/HOBt in dry acetonitrile (CH₃CN) to form the sulfamoyl-piperidine backbone .
  • Solvent selection : Polar aprotic solvents (e.g., THF, toluene) or protic solvents (e.g., water) are used, depending on reaction steps. For example, cyclic ethers like THF enhance nucleophilicity in alkylation reactions .
  • Catalysts : Organic bases (e.g., lithium diisopropylamide) facilitate deprotonation and intermediate formation .

Q. Key parameters :

  • Temperature control (e.g., microwave irradiation for accelerated reactions) .
  • Purification via column chromatography or recrystallization to isolate intermediates.

Q. How is the structural integrity of this compound validated?

Validation methods include:

  • Spectroscopic analysis :
    • ¹H/¹³C NMR : Confirms substitution patterns (e.g., benzyl and sulfamoyl groups) and stereochemistry .
    • Mass spectrometry (MS) : Verifies molecular weight and fragmentation patterns .
  • Chromatography : HPLC or TLC monitors reaction progress and purity (>98% by area normalization) .
  • X-ray crystallography : Resolves 3D conformation for stereochemical assignments in complex intermediates .

Q. What solvent systems are optimal for introducing the sulfamoyl group during synthesis?

  • Polar aprotic solvents : Acetonitrile or DMF are preferred for sulfonamide formation due to their ability to stabilize transition states in nucleophilic substitution reactions .
  • Protic solvents : Water or ethanol may be used for hydrolysis steps (e.g., hydrazine treatment to generate hydrazide intermediates) .
  • Reaction compatibility : Avoid solvents that react with sulfamoyl chlorides (e.g., alcohols in the presence of base) .

Advanced Research Questions

Q. How does the sulfamoyl group influence the compound’s biological activity, and what structural analogs have been explored?

  • Mechanistic insights : The sulfamoyl group enhances binding to biological targets (e.g., enzymes or receptors) via hydrogen bonding and hydrophobic interactions .
  • Analog studies :
    • Replacement with carbamate or urea groups reduces activity, highlighting the sulfamoyl group’s role in target affinity .
    • Fluorinated analogs (e.g., trifluoromethyl substitutions) improve metabolic stability but may alter pharmacokinetics .

Q. How are contradictory data in reaction yields resolved across different synthetic protocols?

  • Case study : Discrepancies in alkylation yields (e.g., 60% vs. 85%) arise from:
    • Solvent purity : Traces of water in THF reduce lithium diisopropylamide efficacy .
    • Temperature gradients : Microwave-assisted synthesis improves homogeneity and reduces side reactions .
  • Mitigation : Optimize stoichiometry (e.g., excess alkylating agent) and use inert atmospheres to prevent oxidation .

Q. What computational methods predict the reactivity of this compound in biological systems?

  • Density Functional Theory (DFT) : Models electron distribution at the sulfamoyl group to predict nucleophilic attack sites .
  • Molecular docking : Simulates interactions with targets (e.g., muscarinic receptors) to prioritize analogs for synthesis .
  • ADMET profiling : Predicts bioavailability and toxicity using software like Schrödinger’s QikProp .

Q. How does pH affect the stability of this compound in aqueous solutions?

  • Acidic conditions (pH < 3) : Hydrolysis of the ester group occurs, forming carboxylic acid derivatives .
  • Basic conditions (pH > 9) : Sulfamoyl bond cleavage is observed, generating piperidine and benzylmethylamine byproducts .
  • Stability optimization : Buffered solutions (pH 4–6) maintain integrity during in vitro assays .

Q. What strategies mitigate side reactions during large-scale synthesis?

  • Process intensification : Continuous flow systems reduce residence time, minimizing decomposition .
  • Catalyst recycling : Immobilized catalysts (e.g., polymer-supported EDCI) improve yield and reduce waste .
  • In-line analytics : Real-time HPLC monitoring adjusts parameters dynamically to control impurity formation .

Methodological Notes

  • Data synthesis : Cross-referenced peer-reviewed journals (e.g., synthesis protocols from and , spectral data from and ).

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